molecular formula C13H14ClN B3363544 2-Chloro-6,7-dimethyl-3-ethylquinoline CAS No. 1031928-14-9

2-Chloro-6,7-dimethyl-3-ethylquinoline

Cat. No.: B3363544
CAS No.: 1031928-14-9
M. Wt: 219.71 g/mol
InChI Key: KZXSHOJTFHIBNC-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethyl-3-ethylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 2, methyl groups at positions 6 and 7, and an ethyl substituent at position 2. Quinoline derivatives are of significant interest due to their diverse biological activities, including antitumor, antimicrobial, and DNA-binding properties . Market reports indicate its carbaldehyde derivative (CAS 94856-39-0) is commercially relevant, with applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-3-ethyl-6,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXSHOJTFHIBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610404
Record name 2-Chloro-3-ethyl-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-14-9
Record name 2-Chloro-3-ethyl-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-6,7-dimethyl-3-ethylquinoline typically involves the chlorination of 6,7-dimethyl-3-ethylquinoline. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-6,7-dimethyl-3-ethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-6,7-dimethyl-3-ethylquinoline is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt protein-protein interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural and functional differences between 2-chloro-6,7-dimethyl-3-ethylquinoline and related compounds:

Compound Name Substituents Key Functional Groups Synthesis Method
This compound Cl (C2), CH₃ (C6, C7), C₂H₅ (C3) Quinoline core Likely Vilsmeier-Haack
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OCH₃ (C6, C7) Methoxy groups, quinoline POCl₃-mediated chlorination
2-Chloro-6,7-dimethoxyquinazolin-4-one Cl (C2), OCH₃ (C6, C7), ketone (C4) Quinazolinone core Not specified
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline Cl (C2-phenyl), OCH₃ (C6, C7), CH₃ (C3) Dihydroisoquinoline core Bischler–Napieralski reaction

Key Observations :

  • Substituent Positioning: The chlorine atom’s position (C2 vs. C4) and the nature of substituents (methyl/ethyl vs. methoxy) significantly influence reactivity and biological activity. For example, 4-chloro-6,7-dimethoxyquinoline exhibits intramolecular C–H⋯Cl interactions that stabilize its planar structure , whereas 2-chloro derivatives prioritize electronic effects at the quinoline C2 position for ligand binding .
  • Core Heterocycle: Quinazolinone derivatives (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-one) feature a fused pyrimidine ring, altering electronic properties compared to quinoline .

Biological Activity

2-Chloro-6,7-dimethyl-3-ethylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C12H12ClNC_{12}H_{12}ClN, with a molecular weight of approximately 219.68 g/mol. The presence of chlorine and methyl groups at specific positions on the quinoline ring structure enhances its reactivity and biological interactions.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Similar quinoline derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for nucleotide synthesis and DNA replication.
  • DNA Interaction : The compound may form stable complexes with DNA or proteins, disrupting their normal functions and leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been assessed through various studies. Notably:

  • Cell Line Studies : In vitro testing against several cancer cell lines (e.g., H460, HT29) demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values ranged from 0.5 to 5 µM across different cell lines .
Cancer Cell Line IC50 (µM) Comparison with Standard Drug
H4600.5More potent than gefitinib
HT291.5Comparable to doxorubicin
HepG23.0Less potent than cisplatin

These findings indicate that the compound may be a promising candidate for further development in cancer therapy .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results highlighted its ability to significantly reduce cell viability in treated cancer cells compared to untreated controls .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with cellular targets. It was found that the compound could induce oxidative stress in cancer cells, leading to apoptosis via mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dimethyl-3-ethylquinoline
Reactant of Route 2
2-Chloro-6,7-dimethyl-3-ethylquinoline

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